RG108

Catalog No.
S548301
CAS No.
48208-26-0
M.F
C19H14N2O4
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RG108

CAS Number

48208-26-0

Product Name

RG108

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1

InChI Key

HPTXLHAHLXOAKV-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid, N-phthaloyl-L-tryptophan, N-phthaloyltryptophan, RG108

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

The exact mass of the compound N-Phthalyl-L-tryptophan is 334.09536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RG108 is a small molecule compound recognized as a potent inhibitor of DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA, thereby regulating gene expression. This compound is particularly notable for its ability to induce demethylation and reactivation of epigenetically silenced tumor suppressor genes without causing covalent trapping of the enzyme, distinguishing it from other similar inhibitors. RG108 has been shown to effectively block DNA methyltransferases in various human cell lines while exhibiting low cytotoxicity, making it a promising candidate for therapeutic applications in cancer treatment and epigenetic research .

  • The exact mechanism by which NPT inhibits DNMT1 is still under investigation. However, researchers hypothesize that NPT binds to the active site of DNMT1, competing with the natural substrate S-adenosyl-L-methionine (SAM) and hindering the methylation process [].
  • Information on the safety profile of NPT is limited due to its focus on research applications. As with any new compound, proper handling procedures should be followed until more data is available.

Future Research Directions

  • Further studies are needed to elucidate the specific mechanism of NPT's interaction with DNMT1.
  • In vivo and clinical trials are necessary to assess the effectiveness and safety of NPT as a potential therapeutic agent.
  • Exploring the potential for structural modifications of NPT to improve its potency and specificity is also an area of ongoing research.

RG108 has demonstrated significant biological activity as a non-cytotoxic demethylating agent. In various studies, it has been shown to reduce the activity of DNA methyltransferases by up to 75% and decrease global DNA methylation levels by approximately 42% in human bone marrow-derived stem cells. Importantly, RG108 has been found to enhance the expression of pluripotency markers such as NANOG and OCT4 without affecting cell viability . Additionally, RG108 has been associated with increased radiosensitivity in cancer cells, promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .

The synthesis of RG108 can be summarized in the following steps:

  • Formation of Intermediate: Methyl 2-((succinimidooxy)carbonyl)benzoate is synthesized from 2-(methoxycarbonyl)benzoic acid and N-hydroxysuccinimide.
  • Reaction with L-Tryptophan: The intermediate is then reacted with L-tryptophan in a basic environment (sodium carbonate in water/acetonitrile).
  • Purification: After the reaction, the mixture is acidified with hydrochloric acid, followed by extraction using ethyl acetate and solvent evaporation to yield pure RG108 .

RG108 has several applications in research and potential therapeutic settings:

  • Cancer Research: As an epigenetic modifier, RG108 can be utilized to study the reactivation of tumor suppressor genes in various cancer types.
  • Stem Cell Research: It aids in enhancing pluripotency and reprogramming capabilities in stem cells.
  • Combination Therapies: RG108 can be combined with other agents (e.g., radiation therapy) to enhance therapeutic efficacy against tumors .

Studies have shown that RG108 interacts effectively with various cellular pathways involved in gene regulation. For instance:

  • It significantly alters the expression levels of genes associated with apoptosis when combined with radiation therapy, enhancing cell death in cancer cells.
  • RG108 has been observed to modulate the activity of enzymes involved in DNA demethylation processes, such as Ten-Eleven Translocation enzymes (TETs), further contributing to its biological effects on gene expression .

Several compounds share similarities with RG108 regarding their function as DNA methyltransferase inhibitors. These include:

Compound NameMechanism of ActionUnique Features
5-AzacytidineIncorporates into DNA; inhibits DNMTsNucleoside analog that gets incorporated into DNA
ZebularineInhibits DNMTsNon-nucleoside inhibitor; less cytotoxicity
DecitabineNucleoside analog; inhibits DNMTsPrimarily used for treating myelodysplastic syndromes
BIX01294Selective inhibitor of DNMT3AMore selective towards specific DNMT isoforms

RG108 stands out due to its non-covalent mechanism that allows it to inhibit DNA methyltransferases without being incorporated into DNA, thus avoiding some side effects associated with nucleoside analogs like 5-Azacytidine and Decitabine . This unique property makes RG108 particularly valuable for research into epigenetic modulation.

RG108 demonstrates consistent and potent inhibition of DNA methyltransferases across various in vitro assay systems. The compound exhibits an IC50 value of 115 nM against DNMT1 in cell-free assays, as reported in multiple independent studies [1] [2] [3]. This inhibitory potency has been confirmed through different experimental approaches, including M.SssI methylation assays where RG108 shows an IC50 of 600 nM [4], and biochemical assays using biotinylated derivatives that maintain undiminished activity with IC50 values of 40 nM [5].
The enzymatic inhibition mechanism of RG108 involves direct binding to the active site of DNA methyltransferases without requiring incorporation into DNA [6] [1]. This non-nucleoside mechanism distinguishes RG108 from traditional methyltransferase inhibitors like 5-azacytidine, which require DNA incorporation for activity [7]. The compound effectively blocks DNA methyltransferases in vitro through competitive inhibition, binding non-covalently and reversibly to the enzyme's catalytic domain [8].

In cell-free methylation assays, RG108 demonstrates dose-dependent inhibition of DNMT activity. The substrate DNA for these assays typically consists of unmethylated CpG-rich sequences, and RG108 prevents the methylation reaction by occupying the enzyme's active site [9]. The inhibition is reversible, as demonstrated by the lack of covalent enzyme trapping that characterizes nucleoside-based inhibitors [10].

Structure-Activity Relationships

Extensive structure-activity relationship studies have revealed critical molecular features necessary for RG108's inhibitory activity. The parent compound, N-phthaloyl-L-tryptophan, contains three essential moieties: the indole ring system, the carboxylate group, and the phthalimide moiety [11] [12]. Modifications to each of these structural elements significantly impact the compound's potency against DNA methyltransferases.

Constrained analogues of RG108, particularly compounds 16-18 in published studies, demonstrate at least 10-fold enhanced potency compared to the parent compound [11]. These conformationally restricted derivatives were synthesized through amino-zinc-ene-enolate cyclization methodology, resulting in improved binding affinity to the DNMT1 active site [12]. Similarly, N-pyridylsulfonamide derivatives (NPys derivatives 10-11) show comparable potency improvements, indicating that specific structural modifications can significantly enhance inhibitory activity [11].

The indole moiety plays a crucial role in enzyme recognition, as demonstrated by homologated analogues that maintain the core indole structure while extending the linker chain [11]. Modifications to the carboxylate group affect the compound's ability to form hydrogen bonds with key amino acid residues in the enzyme's active site, particularly Glu1266, Arg1310, and Arg1312 [13]. The phthalimide scaffold serves as a structural anchor, and derivatives with maleimide modifications show correlations between cytotoxicity and inhibitory potency [14].

Molecular docking studies have provided insights into the binding mode of RG108 and its analogues. The compound's carboxylate group forms critical interactions with conserved arginine residues in the enzyme's active site, while the indole ring system provides hydrophobic interactions that stabilize the enzyme-inhibitor complex [13]. Biotinylated derivatives of RG108 maintain these essential interactions while providing additional functionality for biochemical studies [5].

Comparative IC50 Values Against Different DNMTs

RG108 exhibits selective inhibition primarily against DNMT1, with well-characterized IC50 values consistently reported around 115 nM across multiple experimental systems [1] [2] [3]. The compound was specifically designed to target human DNMT1 through rational drug design approaches, utilizing the enzyme's three-dimensional structure to optimize binding interactions [6].

The selectivity profile of RG108 among different DNA methyltransferase enzymes reveals important distinctions. While DNMT1 inhibition is well-documented with consistent IC50 values, the compound's activity against DNMT3A and DNMT3B remains unclear due to limited direct enzymatic studies [15]. Although these enzymes share highly conserved catalytic domains with DNMT1, the extent of RG108's inhibition against de novo methyltransferases has not been definitively established [6].

Comparative studies using different assay systems show some variation in reported IC50 values. The M.SssI methylation assay, which uses a bacterial methyltransferase as a surrogate, yields IC50 values of 600 nM [4], while cell-free assays using human DNMT1 consistently report 115 nM [10]. This difference likely reflects the distinct active site architectures between bacterial and human methyltransferases, as well as variations in assay conditions and substrate specificity.

Biotinylated derivatives of RG108 demonstrate enhanced potency in biochemical assays, with IC50 values as low as 40 nM [5]. This improvement may result from additional binding interactions provided by the biotin moiety or from optimized assay conditions. The enhanced activity of these derivatives suggests that structural modifications can further improve the compound's potency against DNA methyltransferases.

Selectivity Profile Among Epigenetic Modifiers

RG108 demonstrates high selectivity for DNA methyltransferases compared to other epigenetic regulatory enzymes. The compound shows strong evidence for DNMT1 targeting, with moderate evidence for effects on DNMT3B expression and uncertain activity against DNMT3A [16] [17]. Importantly, RG108 does not directly inhibit histone-modifying enzymes, including histone methyltransferases or histone deacetylases, at concentrations that effectively inhibit DNA methylation [18].
The selectivity profile extends to TET (ten-eleven translocation) enzymes, which catalyze DNA demethylation. RG108 treatment actually upregulates TET1 expression in some cell systems, suggesting that the compound may indirectly promote DNA demethylation through multiple mechanisms [16]. This indirect effect on TET enzymes may contribute to the compound's overall demethylating activity beyond direct DNMT inhibition.

Studies investigating RG108's effects on the broader epigenetic machinery reveal that the compound primarily targets DNA methylation pathways without significant off-target effects on chromatin-modifying enzymes [18]. In human bone marrow-derived mesenchymal stem cells, RG108 treatment results in a 75% decrease in DNMT activity while significantly downregulating DNMT1 expression and upregulating TET1 expression [16]. These changes occur without affecting histone methylation or acetylation enzymes directly.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

334.09535693 g/mol

Monoisotopic Mass

334.09535693 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2S)-2-(1,3-dioxo-2-isoindolyl)-3-(1H-indol-3-yl)propanoic acid

Dates

Last modified: 08-15-2023
1: Asgatay S, Champion C, Marloie G, Drujon T, Senamaud-Beaufort C, Ceccaldi A, Erdmann A, Rajavelu A, Schambel P, Jeltsch A, Lequin O, Karoyan P, Arimondo PB, Guianvarc'h D. Synthesis and evaluation of analogues of N-phthaloyl-l-tryptophan
(RG108) as inhibitors of DNA methyltransferase 1. J Med Chem. 2014 Jan 23;57(2):421-34. doi: 10.1021/jm401419p. Epub 2014 Jan 9. PubMed PMID: 24328113.
2: Graça I, Sousa EJ, Baptista T, Almeida M, Ramalho-Carvalho J, Palmeira C, Henrique R, Jerónimo C. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells. Curr Pharm Des. 2014;20(11):1803-11. PubMed PMID: 23888969.
3: Savickiene J, Treigyte G, Jazdauskaite A, Borutinskaite VV, Navakauskiene R. DNA methyltransferase inhibitor RG108 and histone deacetylase inhibitors cooperate to enhance NB4 cell differentiation and E-cadherin re-expression by chromatin remodelling. Cell Biol Int. 2012 Nov 1;36(11):1067-78. doi: 10.1042/CBI20110649. PubMed PMID: 22845560.
4: Savickiene J, Treigyte G, Borutinskaite VV, Navakauskiene R. Antileukemic activity of combined epigenetic agents, DNMT inhibitors zebularine and RG108 with HDAC inhibitors, against promyelocytic leukemia HL-60 cells. Cell Mol Biol Lett. 2012 Dec;17(4):501-25. Epub 2012 Jul 20. PubMed PMID: 22820861.
5: Braun J, Boittiaux I, Tilborg A, Lambert D, Wouters J. The dicyclo-hexyl-amine salt of RG108 (N-phthalyl-l-tryptophan), a potential epigenetic modulator. Acta Crystallogr Sect E Struct Rep Online. 2010 Nov 13;66(Pt 12):o3175-6. doi: 10.1107/S160053681004626X. PubMed PMID: 21589471; PubMed Central PMCID: PMC3011641.
6: Schirrmacher E, Beck C, Brueckner B, Schmitges F, Siedlecki P, Bartenstein P, Lyko F, Schirrmacher R. Synthesis and in vitro evaluation of biotinylated RG108: a high affinity compound for studying binding interactions with human DNA methyltransferases. Bioconjug Chem. 2006 Mar-Apr;17(2):261-6. PubMed PMID: 16536454.

Explore Compound Types